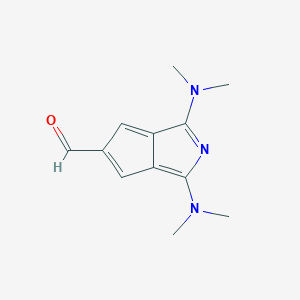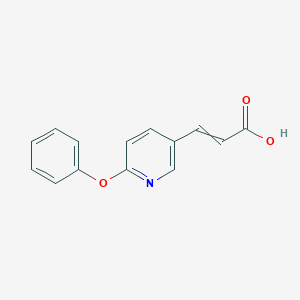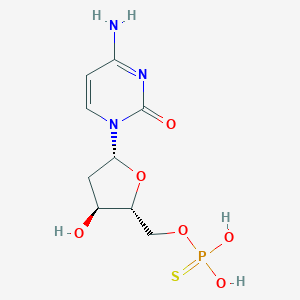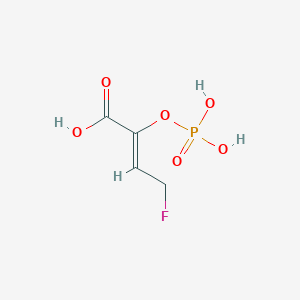
2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde, also known as DAP, is a fluorescent molecule that has been extensively studied due to its unique chemical and optical properties. The compound has a rigid structure, making it useful for studying molecular interactions.
Mecanismo De Acción
2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- works by binding to specific molecules and emitting a fluorescent signal when excited by light. The fluorescence signal can be used to detect the presence of the target molecule and to study its interactions with other molecules.
Biochemical and Physiological Effects
2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has been used in live-cell imaging studies to study cellular processes such as endocytosis, exocytosis, and membrane trafficking. 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- has also been used to study protein-protein interactions and enzyme activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- in lab experiments is its high fluorescence quantum yield, which allows for sensitive detection of target molecules. 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- is also stable under a wide range of pH and temperature conditions, making it suitable for use in a variety of experimental settings. However, one limitation of using 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- is its relatively low photostability, which can limit the duration of imaging experiments.
Direcciones Futuras
There are several future directions for the use of 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- in scientific research. One area of interest is the development of new 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- derivatives with improved photostability and fluorescence properties. 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- could also be used in combination with other fluorescent probes to study multiple targets simultaneously. Additionally, 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- could be used in drug discovery to screen for compounds that interact with specific molecular targets.
Conclusion
In conclusion, 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- is a versatile fluorescent molecule that has been extensively studied in scientific research. Its unique chemical and optical properties make it useful for studying molecular interactions, protein-ligand binding, and enzyme activity. While there are some limitations to its use, 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- has great potential for future applications in drug discovery and imaging studies.
Métodos De Síntesis
The synthesis of 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- involves the reaction of pentafluorobenzene with 1,3-bis(dimethylamino)-2-chloropropane in the presence of a palladium catalyst. The resulting product is then oxidized to form 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde-. This synthesis method has been well-established and has been used in many studies.
Aplicaciones Científicas De Investigación
2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- has been widely used in scientific research due to its unique fluorescence properties. It has been used as a fluorescent probe to study molecular interactions, protein-ligand binding, and enzyme activity. 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- has also been used in imaging studies to visualize cellular components and to study cell signaling pathways.
Propiedades
Número CAS |
113035-25-9 |
|---|---|
Nombre del producto |
2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- |
Fórmula molecular |
C12H15N3O |
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
1,3-bis(dimethylamino)cyclopenta[c]pyrrole-5-carbaldehyde |
InChI |
InChI=1S/C12H15N3O/c1-14(2)11-9-5-8(7-16)6-10(9)12(13-11)15(3)4/h5-7H,1-4H3 |
Clave InChI |
BVYFOOLOMFCRML-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C2C=C(C=C2C(=N1)N(C)C)C=O |
SMILES canónico |
CN(C)C1=C2C=C(C=C2C(=N1)N(C)C)C=O |
Otros números CAS |
113035-25-9 |
Sinónimos |
2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B53628.png)
![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)

![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)



![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)
